molecular formula C15H15N3O4 B2356187 5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide CAS No. 1207055-30-8

5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide

Cat. No. B2356187
CAS RN: 1207055-30-8
M. Wt: 301.302
InChI Key: DSBJCOZSQVTJKM-UHFFFAOYSA-N
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Description

The compound “5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide” is a chemical compound with the molecular formula C20H19N5O3 . It is also known by other names such as GSK2982772 .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a methyl group, an isoxazole ring, a carboxamide group, and a tetrahydrobenzo[f][1,4]oxazepin ring . The exact 3D conformer and other structural details can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 377.4 g/mol . Other physical and chemical properties like solubility, melting point, boiling point, etc., are not available in the current resources.

Scientific Research Applications

Antitumor Activities

Studies have shown that imidazotetrazines, which share a similar complex heterocyclic structure, possess broad-spectrum antitumor activity. For example, the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one demonstrated curative activity against L-1210 and P388 leukemia, acting potentially as a prodrug for triazene derivatives (Stevens et al., 1984).

properties

IUPAC Name

5-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-9-7-12(17-22-9)14(19)16-10-3-4-13-11(8-10)15(20)18(2)5-6-21-13/h3-4,7-8H,5-6H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBJCOZSQVTJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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